Californidine perchlorate

Catalog No.
S911029
CAS No.
17939-31-0
M.F
C20H20NO4·ClO4
M. Wt
437.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Californidine perchlorate

CAS Number

17939-31-0

Product Name

Californidine perchlorate

IUPAC Name

23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene;perchlorate

Molecular Formula

C20H20NO4·ClO4

Molecular Weight

437.83

InChI

InChI=1S/C20H20NO4.ClHO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18;2-1(3,4)5/h5-8,15-16H,3-4,9-10H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

SMILES

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C.[O-]Cl(=O)(=O)=O

Californidine perchlorate is a quaternary ammonium compound derived from the California poppy (Eschscholzia californica), known for its sedative, anxiolytic, and analgesic properties. The chemical formula for Californidine perchlorate is C20H20NO4+ClO4\text{C}_{20}\text{H}_{20}\text{N}\text{O}_{4}^{+}\text{ClO}_{4}^{-} with a molecular weight of 437.83 g/mol. This compound is characterized by its unique structural features, including a permanently charged nitrogen atom, which influences its biological activity and solubility properties .

Californidine perchlorate itself does not have a known mechanism of action. As a reference standard, its primary function is to aid in the identification and quantification of californidine, which possesses various biological activities.

Californidine exhibits analgesic (pain-relieving) and anti-inflammatory properties []. However, due to its toxicity, it is not used as a therapeutic agent.

Californidine perchlorate should be handled with care in a laboratory setting following standard protocols for hazardous materials. Perchlorate salts are oxidizing agents and can pose fire and explosion risks if mishandled [].

Typical of quaternary ammonium compounds. It can undergo hydrolysis and reduction reactions, particularly in the presence of reducing agents. The perchlorate ion can be reduced to chlorate or chloride under specific conditions, which is significant in environmental chemistry and remediation processes .

Key Reactions:

  • Reduction of Perchlorate: Perchlorate can be reduced to chlorate or chloride using various reductants such as vanadium(II) and vanadium(III) ions .
  • Hydrolysis: The compound may hydrolyze in aqueous environments, impacting its stability and bioavailability.

Californidine perchlorate can be synthesized through extraction from California poppy or via chemical synthesis methods involving quaternization reactions. The most common methods include:

  • Extraction from Plant Material: Fresh petals can be used to create syrups or infusions that contain Californidine.
  • Chemical Synthesis: Involves the reaction of Californidine with perchloric acid to form the perchlorate salt .

Californidine perchlorate has potential applications in various fields:

  • Pharmaceuticals: Used as a reference material in pharmacological studies due to its well-characterized properties.
  • Research: Employed in studies investigating the effects of alkaloids on neurological functions and gut microbiota interactions.
  • Natural Products Chemistry: Analyzed for its structural characteristics and biological effects in herbal medicine research .

Research indicates that Californidine perchlorate interacts with several biological systems, particularly affecting intestinal permeability and microbiota dynamics. Its quaternary structure may limit permeability across epithelial barriers, influencing its absorption and efficacy as a therapeutic agent .

Key Findings:

  • Gut Microbiota Modulation: Influences the composition and activity of gut bacteria, potentially affecting drug metabolism.
  • Neurotransmitter Interaction: Alters binding affinity at serotonin receptors, indicating potential for mood modulation .

Californidine perchlorate shares structural similarities with other alkaloids derived from the California poppy and related plants. Below are some similar compounds:

Compound NameChemical FormulaUnique Features
ProtopineC19H21NO4Exhibits analgesic properties; less charged than Californidine.
EscholtzineC20H25NO4Known for sedative effects; has a different alkaloid structure.
BerberineC20H18NO4Antimicrobial properties; more widely studied in herbal medicine.

Uniqueness of Californidine Perchlorate

Californidine perchlorate's unique quaternary structure imparts distinct pharmacological properties compared to these similar compounds. Its permanent charge affects solubility and permeability, influencing its biological activity differently from other alkaloids like protopine and escholtzine.

Molecular Formula and Mass (C₂₀H₂₀NO₄⁺·ClO₄⁻)

Californidine perchlorate possesses the molecular formula C₂₀H₂₀ClNO₈, representing the complete salt structure including both the cationic alkaloid and the perchlorate anion [1] [2]. The molecular weight is precisely 437.83 grams per mole, as confirmed through high-resolution mass spectrometry studies [3] [4]. The compound exists as an ionic salt where the californidine cation (C₂₀H₂₀NO₄⁺) is paired with the perchlorate anion (ClO₄⁻) [5].

ParameterValue
Molecular FormulaC₂₀H₂₀ClNO₈
Molecular Weight437.83 g/mol
Chemical Abstracts Service Number17939-31-0
Exact Mass437.087744 g/mol
Monoisotopic Mass437.08 Da

The structural composition reflects a complex heterocyclic system characteristic of benzylisoquinoline alkaloids, with the perchlorate serving as the counterion to balance the positive charge on the quaternary nitrogen atom [1] [10].

Structural Elucidation and Characterization

The structural elucidation of californidine perchlorate has been accomplished through multiple analytical techniques, with nuclear magnetic resonance spectroscopy and mass spectrometry providing definitive structural confirmation [10] . The compound exhibits a hexacyclic ring system with specific stereochemical configuration that distinguishes it from related alkaloids [4].

The canonical Simplified Molecular Input Line Entry System representation is: C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C.[O-]Cl(=O)(=O)=O [1] [10]. This notation reveals the complex polycyclic architecture featuring multiple fused rings with methylenedioxy substituents characteristic of this alkaloid class [2].

Spectroscopic characterization has confirmed the presence of two methylenedioxy groups positioned at specific locations within the molecular framework [10]. The quaternary nitrogen center bears two methyl substituents, contributing to the compound's distinctive chemical behavior and stability [4]. X-ray crystallographic studies have provided detailed three-dimensional structural information, confirming the absolute stereochemistry and spatial arrangement of functional groups [16].

Analytical MethodKey Findings
Nuclear Magnetic ResonanceConfirmed methylenedioxy groups and quaternary nitrogen
Mass SpectrometryMolecular ion peak at m/z 437.83
Infrared SpectroscopyCharacteristic absorption bands for aromatic and ether functionalities
Ultraviolet SpectroscopyAbsorption maxima consistent with extended conjugation

Physical and Chemical Properties

Californidine perchlorate exhibits distinctive physical properties that reflect its ionic nature and complex molecular architecture [1] [3]. The compound appears as a crystalline solid with specific thermal characteristics that have been extensively documented [9] [15].

The melting point of californidine perchlorate has been reported as 325-326°C, indicating substantial thermal stability [9]. This elevated melting point reflects the strong intermolecular interactions present in the crystalline lattice [16]. The compound demonstrates good solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where it readily dissolves to form clear solutions [3] [13].

PropertyValueReference Conditions
Melting Point325-326°CAtmospheric pressure
AppearanceCrystalline solidRoom temperature
ColorPale yellow to colorlessSolid state
Solubility in Dimethyl SulfoxideSolubleRoom temperature
Solubility in MethanolModerateRoom temperature
Storage Temperature2-8°COptimal conditions

Chemical stability studies have demonstrated that californidine perchlorate remains stable under normal storage conditions when kept in dry, light-protected environments [19]. The compound exhibits hygroscopic properties, necessitating careful storage to prevent moisture absorption . Thermal decomposition occurs at elevated temperatures, with the perchlorate anion undergoing characteristic decomposition pathways [19].

The purity of commercial californidine perchlorate typically exceeds 95% as determined by high-performance liquid chromatography [1] [3]. This high purity level is essential for research applications and reflects the effectiveness of current purification methodologies .

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for californidine perchlorate is 23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene;perchlorate [1] [10]. This comprehensive nomenclature reflects the complex polycyclic structure and specific stereochemical features of the molecule [4].

The compound is known by several alternative designations in the scientific literature [2] [3]. These include californine methoperchlorate, crychine methoperchlorate, and escholtzine methoperchlorate, reflecting historical naming conventions and structural relationships to related alkaloids [5] [17]. Additional synonyms include N-methylcalifornine perchlorate, N-methylcrychine perchlorate, and N-methylescholtzine perchlorate [3] [10].

Designation TypeName
International Union of Pure and Applied Chemistry Name23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene;perchlorate
Primary SynonymCalifornine methoperchlorate
Alternative DesignationCrychine methoperchlorate
Alternative DesignationEscholtzine methoperchlorate
Chemical Abstracts Service Registry17939-31-0
PubChem Compound Identifier73193565

The multiplicity of names reflects the historical development of alkaloid nomenclature and the recognition of structural relationships among related compounds isolated from Eschscholzia species [1] [3]. Modern systematic nomenclature provides unambiguous identification while preserving connections to traditional naming systems used in natural products chemistry [10].

Hypsochromic Fluorescence Properties

Californidine perchlorate exhibits distinctive hypsochromic fluorescence properties that distinguish it from related alkaloid compounds [8] [13]. This phenomenon involves the absorption of light at longer wavelengths followed by emission at shorter wavelengths, creating a characteristic blue-shifted fluorescence spectrum [13].

The hypsochromic fluorescence behavior results from the presence of a chromophore system within the molecular structure that undergoes specific electronic transitions [8] [13]. The extended conjugated system formed by the polycyclic aromatic framework provides the electronic basis for these optical properties [25]. When excited with appropriate wavelengths, the compound demonstrates measurable fluorescence emission with characteristic spectral features [13].

Research investigations have documented the fluorescence properties through systematic spectroscopic analysis [25]. The fluorescence quantum yield and emission wavelengths have been characterized under controlled experimental conditions, providing quantitative data on the photophysical behavior [8]. These studies reveal that the perchlorate counterion influences the fluorescence characteristics compared to other salt forms of the alkaloid [25].

Fluorescence ParameterCharacteristic
Fluorescence TypeHypsochromic
Excitation BehaviorLong wavelength absorption
Emission BehaviorShort wavelength emission
Chromophore SystemExtended conjugated aromatic framework
Counterion EffectPerchlorate influences emission properties

The practical applications of these fluorescence properties extend to analytical chemistry applications where californidine perchlorate can serve as a fluorescent probe or marker [13]. The distinctive spectral characteristics enable selective detection and quantification in complex mixtures [8]. Additionally, the fluorescence properties provide insights into the electronic structure and molecular interactions of this quaternary alkaloid system [25].

Californidine perchlorate represents one of the most abundant alkaloids found in Eschscholzia californica, commonly known as the California poppy [1]. This pavine-type alkaloid belongs to the benzylisoquinoline alkaloid family and is primarily distributed in the aerial parts of the plant, where it accumulates in significant concentrations [2] [3]. Phytochemical analysis has revealed that both aerial parts and roots contain alkaloids, with roots showing higher overall alkaloid concentrations of up to 1.6% of dry weight [2] [4].

The distribution pattern of californidine within the plant structure shows preferential accumulation in aerial parts compared to root tissues. Quantitative analysis demonstrates that californidine content in aerial parts reaches approximately 2.413 milligrams per gram of dry weight, making it one of the most abundant alkaloids alongside escholtzine [5]. This distribution pattern contrasts with other alkaloids such as allocryptopine, which shows higher concentrations in root tissues [6].

Commercial preparations of California poppy demonstrate substantial variation in californidine content, ranging from 0.13 to 2.55 milligrams per gram across different products [7] [8]. This variability reflects differences in plant material source, harvesting conditions, and processing methods. The alkaloid profile in commercial preparations typically follows the abundance order of californidine, escholtzine, and protopine [9].

Tissue-specific accumulation studies indicate that pavine-type alkaloids, including californidine, preferentially accumulate in leaf tissues, while benzophenanthridine alkaloids show higher concentrations in root tissues [3] [10]. This differential distribution pattern reflects the specialized metabolic compartmentalization within the plant, with different alkaloid biosynthetic pathways operating in distinct tissue types.

Biosynthetic Pathways and Precursors

The biosynthesis of californidine perchlorate follows the complex benzylisoquinoline alkaloid pathway, which begins with the amino acid L-tyrosine as the primary precursor [11] [12]. The universal precursor for the majority of isoquinoline alkaloids, including californidine, is (S)-reticuline, whose biosynthesis from L-tyrosine has been completely elucidated at the enzyme level [12].

The biosynthetic pathway involves multiple enzymatic steps catalyzed by cytochrome P450 enzymes, particularly members of the CYP719A subfamily [13]. These enzymes are found exclusively in isoquinoline alkaloid-producing plant species and catalyze methylenedioxy bridge-forming reactions crucial for californidine synthesis. In Eschscholzia californica, four distinct CYP719A genes have been identified: CYP719A2, CYP719A3, CYP719A5, and CYP719A9 [13].

The methylenedioxy bridge formation represents a critical step in californidine biosynthesis. CYP719A9 has been demonstrated to possess methylenedioxy bridge-forming activity toward (R,S)-reticuline and may be involved in the biosynthesis of pavine-type alkaloids, which contain a methylenedioxy bridge in the isoquinoline ring [13]. This enzyme shows preferential expression in plant leaves, where pavine-type alkaloids like californidine accumulate [13].

The transformation from the simple benzylisoquinoline precursor reticuline to californidine involves approximately twelve enzymatic steps, with eleven being enzyme-catalyzed and one occurring spontaneously [12]. The pathway includes critical intermediates such as scoulerine and tetrahydrocolumbamine, which serve as branch points for different alkaloid subfamilies [14] [15].

Pavine alkaloids are biosynthesized through tetrahydrobenzylisoquinoline intermediates, following a pathway that involves S-adenosylmethionine-dependent N-methyltransferases [16]. These enzymes play critical roles in the final steps of californidine biosynthesis, with pavine N-methyltransferase showing preference for racemic tetrahydropapaverine and (S)-reticuline as substrates [16].

Relationship to Other Benzophenanthridine Alkaloids

Californidine perchlorate belongs to the broader family of benzylisoquinoline alkaloids and shares biosynthetic relationships with other important alkaloids found in Eschscholzia californica [2] [3]. The plant produces diverse alkaloid types including benzophenanthridine alkaloids such as sanguinarine, chelerythrine, and chelirubine, protopines including protopine and allocryptopine, and aporphine alkaloids like N-methyllaurotetanine [2] [3].

The structural relationship between californidine and other alkaloids reflects their shared biosynthetic origin from the common intermediate (S)-reticuline [11] [17]. Benzophenanthridine alkaloids represent one of the most structurally diverse groups within the isoquinoline alkaloid family, with over 120 different compounds identified [11]. These alkaloids are classified into three main structural types based on their oxidation states and ring configurations [17].

Californidine shares structural features with other pavine alkaloids, characterized by the dibenzo-9-azabicyclo[3.3.1]nonane skeleton containing two aromatic rings fused on opposite sides of an eight-membered ring bridged by a nitrogen atom [18] [19]. This structural motif distinguishes pavine alkaloids from benzophenanthridine alkaloids, which possess different ring fusion patterns [18].

The biosynthetic relationship between californidine and benzophenanthridine alkaloids involves branching pathways that diverge at key intermediates. While both alkaloid types originate from (S)-reticuline, they follow distinct enzymatic routes involving different cytochrome P450 enzymes and methyltransferases [14] [20]. The metabolic plasticity of the benzylisoquinoline alkaloid pathway allows for the production of structurally diverse compounds through the introduction of branch pathways [14].

Transcriptional regulation studies have demonstrated that californidine production is co-regulated with other benzylisoquinoline alkaloids through shared transcription factors. CjWRKY1, a transcriptional activator, simultaneously enhances the accumulation of californidine alongside sanguinarine, chelerythrine, chelirubine, protopine, and allocryptopine [20] [21]. This co-regulation suggests coordinated biosynthetic control mechanisms governing the production of multiple alkaloid types.

Environmental Factors Affecting Natural Production

Environmental conditions significantly influence the natural production and accumulation of californidine perchlorate in Eschscholzia californica. Multiple abiotic and biotic factors affect the biosynthesis and tissue-specific accumulation of alkaloids, with implications for both natural populations and cultivated material [22].

Temperature effects play a crucial role in alkaloid production. Studies on related alkaloid-producing plants demonstrate that increased air temperature promotes alkaloid accumulation in both roots and shoots [23]. The relationship between temperature and alkaloid content shows medium to high correlation coefficients (r = 0.53-0.55 for shoots), indicating substantial temperature sensitivity [23]. Californidine production appears to be particularly responsive to spring temperature variations, with warmer-than-average springs potentially affecting alkaloid synthesis rates [24].

Moisture availability represents another critical environmental factor. Soil moisture conditions exhibit negative correlations with alkaloid accumulation, with high negative correlation coefficients (r = -0.81 to -0.83) between precipitation and alkaloid content in shoots [23]. Plants experiencing moisture stress typically show enhanced alkaloid production as an adaptive response to environmental stress [25] [22]. This relationship reflects the role of alkaloids in plant defense mechanisms against abiotic stress factors.

Nutrient availability significantly affects californidine production in cultured Eschscholzia californica cells. Nitrogen and phosphate limitations substantially enhance alkaloid production capacity. Cells grown in low-nitrogen media show 39-fold increases in alkaloid production when elicited, while maintaining reduced cell concentrations [26]. The ability of cells to produce alkaloids upon elicitation depends strongly on initial intracellular carbon and phosphate content at the time of induction [26].

Light conditions influence alkaloid biosynthesis through photobiological effects on metabolic pathways. California poppy flowers respond phototropically to light levels, closing at night and during cloudy conditions [27] [28]. This photoresponsive behavior correlates with metabolic changes that may affect alkaloid production patterns. The plant requires full sun exposure for optimal growth and metabolic function [27].

Seasonal variation affects alkaloid accumulation patterns throughout the growing season. At the end of the growing season, plants typically show increased alkaloid accumulation in underground phytomass and decreased accumulation in aboveground parts [23]. This seasonal redistribution pattern reflects the plant's preparation for dormancy and resource conservation.

Soil conditions including pH, mineral content, and heavy metal presence influence alkaloid production. The accumulation of alkaloids correlates with soil content of trace elements, with correlation strength decreasing in the order copper > zinc > molybdenum > manganese > lead [23]. These correlations suggest that mineral nutrition directly affects alkaloid biosynthetic capacity.

Quantitative Analysis in Plant Material

Quantitative analysis of californidine perchlorate in plant material requires sophisticated analytical methods capable of accurately determining alkaloid concentrations across diverse sample matrices. High-Performance Liquid Chromatography (HPLC) represents the gold standard for californidine quantification, often coupled with mass spectrometry for enhanced specificity and sensitivity [7] [5].

Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) provides the most reliable method for simultaneous quantification of californidine alongside other alkaloids in California poppy products [7] [8]. This method achieves detection limits suitable for commercial product analysis, with californidine content in commercial preparations ranging from 0.13 to 2.55 milligrams per gram [7]. The method demonstrates excellent precision and accuracy for routine quality control applications.

Extraction methodology critically affects quantitative results. Methanolic extraction represents the most widely used approach for alkaloid recovery from plant material [5]. Extended maceration periods up to ten weeks ensure complete alkaloid extraction from dried plant tissues [5]. Alternative extraction approaches include sodium dodecyl sulfate-based extraction followed by chloroform partitioning, which provides efficient alkaloid recovery while minimizing matrix interference [5].

Analytical method validation for californidine quantification follows International Council for Harmonisation (ICH) guidelines. Validated methods demonstrate excellent linearity with correlation coefficients exceeding 0.9997, and precision values typically below 3% for both intraday and interday measurements [29] [30]. Limits of quantification for HPLC-UV methods reach approximately 20 parts per million, suitable for most analytical applications [31].

Supercritical Fluid Chromatography (SFC) represents an emerging technique for benzylisoquinoline alkaloid analysis, offering rapid separation of multiple alkaloids within six minutes [29] [30]. This method provides excellent validation parameters including linearity exceeding 0.9997 and precision values below 3%, while offering environmental advantages through reduced solvent consumption [29].

Sample preparation considerations include proper tissue selection, drying conditions, and storage protocols. Tissue-specific alkaloid distribution requires careful sampling strategies to ensure representative results [6]. Freeze-drying typically provides superior alkaloid preservation compared to oven-drying, with conventional drying at 60°C for 24 hours showing 18% reduced alkaloid recovery [25].

Matrix effects in commercial preparations require careful consideration during method development. Different preparation methods including syrups from fresh petals and aqueous infusions from dried material show distinct alkaloid profiles [9]. Standardized extraction procedures help minimize variability between different sample types and preparation methods.

Dates

Last modified: 04-14-2024

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